

Introduction: Situating a Novel Compound within a Notorious Chemical Class

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Compound of Interest

Compound Name: PCPr (hydrochloride)

Cat. No.: B594152

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N-propyl-1-phenylcyclohexanamine is a synthetic compound belonging to the arylcyclohexylamine class. This chemical family is significant in pharmacology and toxicology, primarily due to its most infamous member, phencyclidine (PCP). Arylcyclohexylamines are characterized by a cyclohexylamine structure with an aryl group attached to the same carbon as the amine. N-propyl-1-phenylcyclohexanamine is a structural analog of PCP and its precursor, 1-phenylcyclohexylamine (PCA), distinguished by the N-propyl substitution on the amine group. This guide provides a comprehensive overview of its historical context, chemical synthesis, and inferred pharmacology, designed for researchers and drug development professionals.

Historical Context: The Legacy of Arylcyclohexylamines

The exploration of arylcyclohexylamines began long before their association with illicit use. The journey of this class provides the essential backdrop for understanding the emergence of derivatives like N-propyl-1-phenylcyclohexanamine.

- **Early Synthesis (1907):** The first arylcyclohexylamine described in scientific literature was 1-phenylcyclohexan-1-amine (PCA), with its synthesis first published in 1907.^[1]
- **The Anesthetic Era (1920s-1950s):** Phencyclidine (PCP) was first synthesized in 1926.^[1] However, its potential as a powerful anesthetic and analgesic agent was not investigated by

the pharmaceutical industry until the 1950s. Parke-Davis intensively studied PCP and the related compound, ketamine, for their anesthetic properties.[1]

- The Rise of Recreational Use (1970s): The dissociative, hallucinogenic, and euphoriant effects of PCP led to its diversion and widespread illicit use in the 1970s.[1] This notoriety prompted further investigation into its analogs and derivatives.
- The Designer Drug Era: Following the legal scheduling of PCP and its immediate precursors, clandestine chemists began synthesizing novel, unscheduled analogs to circumvent regulations.[1] It is within this context of scientific and illicit exploration that compounds like N-propyl-1-phenylcyclohexanamine emerged, representing modifications to the core arylcyclohexylamine structure to potentially alter its effects, potency, and legal status.

Chemical Profile and Synthesis

The identity of N-propyl-1-phenylcyclohexanamine is defined by its specific molecular structure and properties. Its synthesis logically follows from its well-established precursors.

Chemical Properties Summary

Property	Value	Source
IUPAC Name	1-phenyl-N-propylcyclohexan-1-amine	[2]
Molecular Formula	C ₁₅ H ₂₃ N	[2]
CAS Number	18949-81-0	[2]
Molecular Weight	217.35 g/mol	[3]
SMILES	<chem>C1(c2ccccc2)(NCCC)CCCC1</chem>	[2]
InChI Key	KHXNTQRMMGXQPW-UHFFFAOYSA-N	[2]

Synthetic Pathway

The synthesis of N-propyl-1-phenylcyclohexanamine is most efficiently achieved via the N-alkylation of its primary amine precursor, 1-phenylcyclohexylamine (PCA).

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Phenylcyclohexylamine (PCA) Precursor This crucial intermediate can be synthesized through several established methods.^[4] One common laboratory-scale method involves a reductive amination reaction.

- **Reaction:** Condensation of cyclohexanone with aniline to form an intermediate Schiff base (imine), followed by in-situ reduction.
- **Methodology:**
 - Dissolve cyclohexanone and an equimolar amount of aniline in a suitable solvent such as toluene or ethanol.
 - Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove the water formed during imine formation, driving the reaction to completion.
 - Once imine formation is complete, cool the reaction mixture.
 - Introduce a reducing agent, such as sodium borohydride (NaBH_4), in a portion-wise manner to reduce the imine to the secondary amine, 1-phenylcyclohexylamine.
 - Quench the reaction carefully with water and perform a standard acid-base extraction to isolate the amine product.
 - Purify the resulting PCA via distillation or recrystallization of its salt form.

Step 2: N-Propylation of 1-Phenylcyclohexylamine This step involves a standard nucleophilic substitution reaction to add the propyl group to the nitrogen atom.

- **Reaction:** Alkylation of the primary amine group of PCA using a propyl halide.
- **Methodology:**
 - Dissolve the synthesized 1-phenylcyclohexylamine in a polar aprotic solvent like acetonitrile or DMF.

- Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or diisopropylethylamine (DIPEA), to act as a proton scavenger.
- Add at least one molar equivalent of a propylating agent (e.g., 1-bromopropane or 1-iodopropane) to the mixture.
- Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction, filter out the base, and remove the solvent under reduced pressure.
- Purify the crude N-propyl-1-phenylcyclohexanamine using column chromatography or distillation to yield the final product.

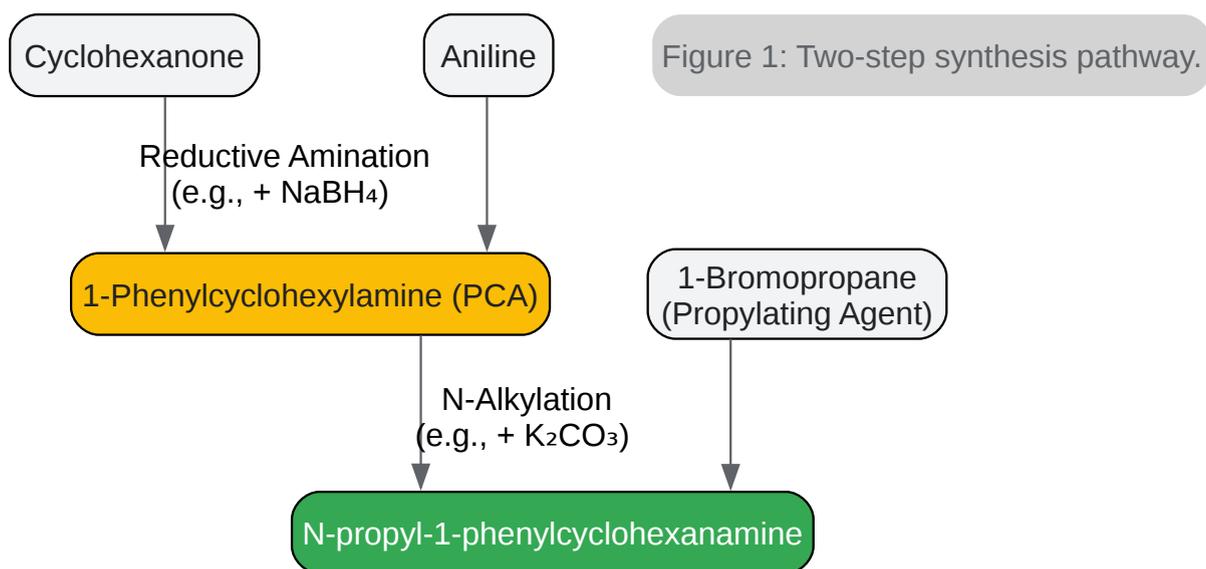


Figure 1: Two-step synthesis pathway.

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Figure 1: Two-step synthesis pathway.

Inferred Pharmacology and Mechanism of Action

Direct pharmacological studies on N-propyl-1-phenylcyclohexanamine are not widely available in peer-reviewed literature. However, its mechanism of action can be reliably inferred from its

structural similarity to other well-characterized arylcyclohexylamines.

- **Primary Target: NMDA Receptor:** The hallmark of arylcyclohexylamines like PCP and ketamine is their action as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor. This antagonism blocks the flow of ions through the receptor's channel, disrupting glutamatergic neurotransmission and leading to the characteristic dissociative, anesthetic, and hallucinogenic effects. It is highly probable that N-propyl-1-phenylcyclohexanamine shares this primary mechanism.
- **Modulation of Monoamine Transporters:** Many arylcyclohexylamines also interact with monoamine transporters, inhibiting the reuptake of dopamine, norepinephrine, and serotonin. [4] The specific N-alkyl substituent can significantly influence this activity. For instance, research on related compounds has shown that N-alkylation can produce potent triple reuptake inhibitors with potential antidepressant applications.[5] The N-propyl group likely modulates the affinity and selectivity for these transporters compared to PCP (which has a piperidine ring) or other N-alkylated analogs. This modulation would influence the stimulant and euphoric properties of the compound.

Legal Status and Public Safety

N-propyl-1-phenylcyclohexanamine is not explicitly scheduled under the Controlled Substances Act (CSA) in the United States. However, its legal status is subject to interpretation under federal analog laws.

- **Controlled Substance Analogue Act:** The Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in that schedule, provided it is intended for human consumption.[6] Given that N-propyl-1-phenylcyclohexanamine is structurally and pharmacologically similar to PCP (Schedule II), it would likely be prosecuted as a controlled substance analog.
- **Precursor Chemical Control:** The immediate precursor, 1-phenylcyclohexylamine (PCA), is a DEA Schedule II controlled substance, which heavily regulates its synthesis and distribution. [7] This control of the key precursor is a primary method for limiting the clandestine production of its derivatives.

The emergence of such compounds poses a public health risk, as their pharmacology and toxicology are not formally studied before they appear on the illicit market, leading to unpredictable effects and potential for harm.

Conclusion

N-propyl-1-phenylcyclohexanamine represents a logical extension of the chemical exploration of the arylcyclohexylamine class. Born from a lineage that includes the anesthetic PCP, its history is intertwined with both pharmaceutical research and the rise of designer drugs. While its synthesis follows established principles of amine chemistry, its precise pharmacological profile remains uncharacterized in public scientific literature, though it is expected to function primarily as an NMDA receptor antagonist. Its legal status as a controlled substance analog highlights the ongoing challenge of regulating novel psychoactive substances. For researchers, compounds like this serve as valuable tools for probing the structure-activity relationships of NMDA receptor antagonists and monoamine reuptake inhibitors.

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